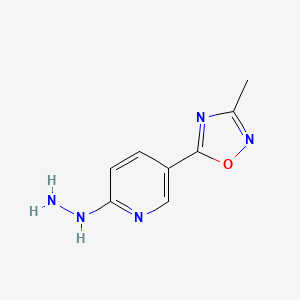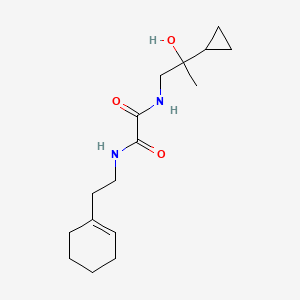![molecular formula C14H10N2O B2456689 2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole CAS No. 62667-31-6](/img/structure/B2456689.png)
2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole is a chemical compound with potential applications in scientific research. It belongs to the benzoxazole family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
- Research Findings :
- The PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene produces enantiopure disubstituted norbornenes. These structures are biologically relevant and exhibit up to 92:8 dr and 99:1 er .
Anti-Fibrosis Activity
Enantioselective Diels–Alder Cycloaddition
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of anti-angiogenic tki-pet tracers . These tracers are typically used to target angiogenic pathways, which are crucial for the growth and proliferation of cells, particularly cancer cells.
Mode of Action
Compounds with similar structures have been used in the synthesis of pharmaceutical intermediates , suggesting that they may interact with their targets to modulate biochemical pathways.
Biochemical Pathways
Given its potential use in the synthesis of anti-angiogenic tki-pet tracers , it may be involved in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones.
Result of Action
If the compound is indeed involved in the regulation of angiogenesis as suggested by its potential use in the synthesis of anti-angiogenic tki-pet tracers , its action could result in the inhibition of new blood vessel formation, which could potentially limit the growth and spread of cancer cells.
Propiedades
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLGXFFKGNEAT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2456612.png)


![3-benzyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2456616.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide](/img/structure/B2456619.png)
![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,1'-cyclopropane]-4-ylpropan-1-one](/img/structure/B2456620.png)
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/no-structure.png)
![3,4-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2456623.png)

![2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2456628.png)
